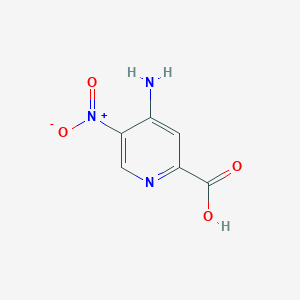

4-Amino-5-nitropicolinic acid

説明

Structure

3D Structure

特性

IUPAC Name |

4-amino-5-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O4/c7-3-1-4(6(10)11)8-2-5(3)9(12)13/h1-2H,(H2,7,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPHQJQRXLPEED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(=O)O)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80516053 | |

| Record name | 4-Amino-5-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84487-13-8 | |

| Record name | 4-Amino-5-nitro-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84487-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Amino 5 Nitropicolinic Acid and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for 4-Amino-5-nitropicolinic Acid

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, key strategic disconnections can be identified:

C-COOH bond: This disconnection points to a picoline derivative as a starting material, where the methyl group can be oxidized to a carboxylic acid.

C-NH₂ bond: This suggests an amination reaction, likely of a 4-halo-5-nitropicolinic acid intermediate.

C-NO₂ bond: This implies a nitration step on a suitable pyridine (B92270) ring.

Based on this analysis, a common and logical synthetic route starts from 2-methylpyridine (B31789) (α-picoline). The synthesis would proceed through key intermediates such as 2-methyl-5-nitropyridine (B155877) and 5-nitropicolinic acid. ntnu.no An alternative precursor could be 2-chloro-5-nitropyridine, which can undergo functional group transformations to yield the target molecule. mdpi.com

Classical and Established Synthetic Pathways to this compound

The traditional synthesis of this compound is a multi-step process that relies on well-established chemical transformations.

A widely practiced synthetic sequence commences with the nitration of 2-picoline to form 2-methyl-5-nitropyridine. ntnu.no This intermediate is then oxidized to 5-nitropicolinic acid. ntnu.noacs.orgnih.gov Subsequent steps involve the introduction of a leaving group, typically a halogen, at the 4-position, followed by amination to yield the final product. Each intermediate in this sequence is typically isolated and purified before proceeding to the next step to ensure the final product's high purity.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters for each step are detailed below:

| Reaction Step | Starting Material | Reagents | Conditions | Key Considerations |

| Nitration | 2-Picoline | Nitrating mixture (e.g., HNO₃/H₂SO₄) | Controlled temperature | Preventing over-nitration and side product formation. |

| Oxidation | 2-Methyl-5-nitropyridine | Strong oxidizing agent (e.g., KMnO₄) | Elevated temperature in an aqueous medium | Ensuring complete oxidation of the methyl group without degrading the pyridine ring. |

| Halogenation | 5-Nitropicolinic acid | Halogenating agent (e.g., POCl₃) | Anhydrous conditions, elevated temperature | Introduction of the halogen at the desired position. |

| Amination | 4-Halo-5-nitropicolinic acid | Ammonia source | High temperature and pressure | Driving the nucleophilic aromatic substitution to completion. |

This table is a generalized representation of the classical synthesis. Specific conditions and yields can vary based on the detailed experimental setup.

Strategies to enhance yield include the careful control of temperature, reaction time, and reagent stoichiometry. The choice of solvent also plays a significant role in reaction efficiency and ease of product isolation.

Innovations in this compound Synthesis

Recent research efforts have been directed towards developing more efficient, safer, and environmentally friendly synthetic methods.

While the classical synthesis relies on stoichiometric reagents, modern organic chemistry is increasingly moving towards catalytic methods. For the synthesis of this compound, this could involve the use of transition-metal catalysts for the amination step, potentially allowing for milder reaction conditions and reducing waste. Mechanistic studies of each synthetic step continue to provide insights that allow for further optimization and the development of more efficient processes.

The principles of green chemistry are being increasingly applied to chemical synthesis to minimize environmental impact. skpharmteco.commdpi.compeptide.comatiner.gr For the synthesis of this compound, this involves:

Atom Economy: Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. researchgate.net

Use of Renewable Feedstocks: Exploring starting materials derived from renewable resources. atiner.gr

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more benign alternatives. peptide.com

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.comresearchgate.net

Waste Prevention: Developing processes that minimize the generation of waste products. peptide.com

The application of these principles aims to create a more sustainable and economical manufacturing process for this compound.

Continuous Flow Chemistry and High-Throughput Synthesis Techniques

The synthesis of complex heterocyclic molecules like this compound and its precursors is increasingly benefiting from modern methodologies that enhance efficiency, safety, and the speed of discovery. Continuous flow chemistry and high-throughput experimentation (HTE) represent two such powerful strategies.

Continuous Flow Chemistry

Continuous flow chemistry, where chemical reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. nih.govmdpi.com Key benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when dealing with hazardous reagents or highly exothermic processes like nitration. nih.gov The high surface-area-to-volume ratio in flow reactors allows for efficient temperature management, mitigating the risk of thermal runaway. nih.gov This technology enables the safe use of unstable intermediates and can lead to higher yields and purities. nih.govresearchgate.net

In the context of nitropicolinic acid synthesis, flow chemistry is particularly relevant for the nitration step. Modern industrial synthesis of related compounds, such as 6-methyl-5-nitropicolinic acid, utilizes continuous flow reactors to improve both safety and yield. By carefully controlling parameters like residence time and temperature gradients, these systems can optimize the reaction outcome while allowing for the recycling of reagents like sulfuric acid.

Table 1: Example Parameters for Continuous Flow Nitration of a Picolinic Acid Derivative This table is based on data for the synthesis of a related compound, 6-methyl-5-nitropicolinic acid, illustrating typical parameters in a flow process.

| Parameter | Value | Rationale |

|---|---|---|

| Residence Time | 8–10 minutes | Allows for sufficient reaction time to achieve high conversion. |

| Temperature Gradient | 5–25°C | Enables precise control over the exothermic nitration reaction. |

| Acid Recovery | 90–95% | Enhances the economic and environmental viability of the process via distillation and recycling. |

The application of flow chemistry can transform challenging batch reactions into scalable and efficient continuous processes. wiley-vch.de For instance, a flow process for a carboxylation reaction, another key transformation in the synthesis of some picolinic acids, was successfully scaled up to produce over 22 kg of material with consistently high yields of 88-91%. wiley-vch.de

High-Throughput Synthesis Techniques

High-Throughput Experimentation (HTE) is a methodology that employs automation to perform a large number of experiments in parallel, enabling rapid screening of reaction conditions, reagents, and catalysts. rsc.orgrsc.org This approach is invaluable for tackling challenging transformations, such as the nitration of electron-poor heteroarenes like picolinic acid. rsc.orgrsc.orgchemrxiv.org

Recent research has utilized HTE to systematically investigate the nitration of picolinic acid by screening numerous combinations of nitrating agents and activating reagents in a 96-well plate format. rsc.orgchemrxiv.orgresearchgate.net This allows for a comprehensive mapping of the reaction landscape, identifying successful conditions and uncovering novel reactivity patterns that might be missed in a traditional, linear approach. rsc.orgresearchgate.net These studies have highlighted the difficult nature of nitrating the pyridine ring, with a large percentage of experiments yielding negative results. chemrxiv.org However, the data generated is crucial for identifying trends; for example, certain activating reagents like potassium persulfate have shown versatile activity, while others like AIBN displayed significant performance for specific scaffolds, including picolinic acid. rsc.orgchemrxiv.org

Table 2: High-Throughput Experimentation (HTE) Screening for Nitration of Picolinic Acid This table summarizes the approach and findings from HTE studies on the nitration of various heteroarenes, including picolinic acid.

| Factor | Description | Findings & Examples |

|---|---|---|

| Scaffolds | A variety of arenes and heteroarenes were tested, including picolinic acid, to evaluate ipso-functionalization. rsc.orgchemrxiv.orgresearchgate.net | The nitration of electron-poor heteroarenes like pyridine derivatives proved to be challenging, with lower yields compared to electron-rich arenes. chemrxiv.org |

| Nitrating Agents | A diverse set of twelve nitrating agents were screened. researchgate.net | Nitric acid and tert-butyl nitrite (B80452) were among the common reagents tested. researchgate.net N-nitro compounds have also expanded the scope of available agents. rsc.org |

| Activating Reagents | Various reagents were tested to activate the substrate or the nitrating agent. rsc.orgchemrxiv.org | Potassium persulfate was found to be a versatile activating reagent. chemrxiv.org AIBN showed significant activation performance on the picolinic acid scaffold. rsc.orgchemrxiv.org |

| Outcome | The HTE campaign confirmed the challenging nature of nitration but also identified novel and effective reagent combinations. rsc.orgchemrxiv.org | The data can be used to develop predictive models using machine learning to guide future synthetic efforts. rsc.orgrsc.org |

By combining HTE for rapid optimization with continuous flow for safe and scalable production, researchers can significantly accelerate the development of synthetic routes to compounds like this compound. rsc.org

Purification and Isolation Techniques for Research-Scale Production of this compound

The purification and isolation of this compound and its precursors are critical steps to ensure high purity for subsequent reactions and characterization. On a research scale, a combination of standard and advanced techniques is employed.

The synthesis of the key precursor, 4-aminopicolinic acid, provides a clear example of a typical purification workflow. One reported method involves the catalytic hydrogenation of 4-nitropicolinic acid N-oxide. umsl.edu After the reaction, the palladium on carbon (Pd/C) catalyst is removed by filtering the mixture through celite. umsl.educhemicalbook.com The product is then precipitated from the filtrate by adjusting the pH to the isoelectric point (around pH 3) with a strong acid like HCl. chemicalbook.com This crude solid can be further purified by recrystallization from a suitable solvent system, such as a mixture of hot water and ethanol (B145695) (H₂O/EtOH), to yield the final product as a white solid. umsl.edu

For derivatives like ethyl 4-aminopicolinate, purification is often achieved through recrystallization following the esterification reaction. In industrial settings, more advanced techniques such as distillation and chromatography are used to ensure high purity and yield.

The purity of the final compound is typically verified using analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to assess the purity of aminopicolinic acid derivatives, with standards often requiring ≥99% purity. chemimpex.com Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with Mass Spectrometry, are used to confirm the chemical structure and identity of the isolated compound. umsl.edu

Table 3: Common Purification and Isolation Techniques for Picolinic Acid Derivatives

| Technique | Stage of Application | Description |

|---|---|---|

| Filtration | Post-reaction (catalyst removal) | Used to remove heterogeneous catalysts (e.g., Pd/C) or other solid impurities. Filtering through a pad of celite is a common practice. umsl.educhemicalbook.com |

| Precipitation / Crystallization | Product isolation | The product is precipitated from the solution, often by adjusting the pH to its isoelectric point. This is a highly effective method for isolating zwitterionic compounds like amino acids. chemicalbook.com |

| Recrystallization | Final purification | The crude solid product is dissolved in a minimal amount of a hot solvent or solvent mixture (e.g., H₂O/EtOH) and allowed to cool slowly, leading to the formation of pure crystals. umsl.edu |

| Chromatography | Final purification | Techniques like column chromatography can be used to separate the target compound from impurities, particularly for non-crystalline products or when very high purity is required. |

| Drying | Final product preparation | The purified solid is dried under vacuum to remove residual solvents, yielding the final product, often as a powder. chemicalbook.comchemimpex.com |

Challenges and Future Directions in this compound Synthesis Research

The synthesis of this compound, while conceptually straightforward, presents several notable challenges that are the focus of ongoing research. Future work in this area is aimed at overcoming these hurdles through innovative chemical and technological approaches.

Challenges

A primary challenge in the synthesis is the nitration of the picolinic acid core. The pyridine ring is an electron-deficient heterocycle, which makes electrophilic aromatic substitution reactions like nitration inherently difficult. rsc.orgchemrxiv.org High-throughput screening studies have empirically confirmed this, showing that a large number of nitration conditions fail to produce the desired product. chemrxiv.org

Furthermore, nitration reactions are often highly exothermic and utilize aggressive reagents (e.g., fuming nitric acid and sulfuric acid), posing significant safety risks, especially on a larger scale. umsl.edu Managing the reaction temperature and preventing runaway reactions is a critical concern in batch processing.

Future Directions

Future research is poised to address these challenges through several key avenues:

Advanced Catalysis: The development of more efficient and highly regioselective catalysts for the direct C-H nitration of picolinic acid is a major goal. This would circumvent the need for the N-oxide protection strategy, leading to a more atom-economical and shorter synthetic route.

Predictive Chemistry and Machine Learning: The large datasets generated from HTE campaigns are being used to train machine learning models. rsc.orgrsc.orgchemrxiv.org These predictive tools could help chemists identify the optimal combination of substrates, reagents, and conditions for successful nitration, reducing the amount of trial-and-error experimentation and accelerating discovery. chemrxiv.org

Integrated Continuous Flow Processes: While flow chemistry is already used for individual hazardous steps like nitration, a future direction is the development of fully integrated, multi-step continuous flow systems. researchgate.netnus.edu.sg Such platforms would allow for the synthesis, workup, and purification of this compound in a single, automated process, enhancing safety, efficiency, and scalability. mdpi.comnus.edu.sg

Exploration of Novel Reagents: Research into new nitrating agents that are safer to handle and more effective for electron-poor heterocycles continues to be an important area. rsc.org The discovery of original, high-yielding combinations of nitrating and activating reagents remains a key objective. rsc.org

By focusing on these areas, the chemical community aims to develop more robust, safer, and sustainable methods for the synthesis of this compound and other valuable substituted pyridine compounds.

Elucidation of Reaction Mechanisms and Comprehensive Reactivity Studies of 4 Amino 5 Nitropicolinic Acid

Electrophilic Aromatic Substitution Patterning and Regioselectivity on the Picolinic Ring System

The pyridine (B92270) ring is inherently electron-deficient and thus generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). organicchemistrytutor.com The presence of two potent electron-withdrawing groups, the nitro (NO₂) and carboxylic acid (COOH), further deactivates the ring, making EAS reactions challenging. Conversely, the amino (NH₂) group is a strong activating group and is ortho-, para-directing. lkouniv.ac.in

In the case of 4-amino-5-nitropicolinic acid, the directing effects of the substituents are in opposition. The amino group at C4 directs incoming electrophiles to the C3 and C5 positions. The nitro group at C5 and the carboxyl group at C2 both direct incoming electrophiles to the C3 position (meta to themselves). youtube.com Therefore, the C3 position is the most likely site for electrophilic attack, as it is activated by the amino group and the least deactivated position by the withdrawing groups. The C6 position is highly deactivated by the adjacent ring nitrogen and the ortho carboxyl group. Electrophilic attack at C5 is sterically hindered and electronically disfavored by the existing nitro group.

While specific studies on the EAS of this compound are not widely documented, the regioselectivity can be predicted based on the combined electronic effects of the substituents. organicchemistrytutor.comlkouniv.ac.inyoutube.com

Nucleophilic Aromatic Substitution Involving the Nitro Group

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic rings, particularly those bearing strong electron-withdrawing groups like a nitro group. byjus.commasterorganicchemistry.com These reactions proceed via an addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. byjus.comnih.gov

In this compound, the nitro group at C5 could potentially act as a leaving group. The rate of SNAr reactions is significantly enhanced when electron-withdrawing groups are positioned ortho or para to the leaving group, as they stabilize the negative charge of the intermediate. byjus.commasterorganicchemistry.com In this molecule, the ring nitrogen and the C2-carboxyl group help to stabilize the anionic intermediate formed upon nucleophilic attack at C5. However, displacement of a nitro group is less common than displacement of a halogen. More frequently, the nitro group serves as an activating group for the displacement of other leaving groups, such as a halogen, from the ring. mdpi.comresearchgate.net For instance, in related 2-chloro-3,5-dinitropyridine (B146277) systems, the chlorine atom at C2 is readily displaced by nucleophiles due to activation by the two nitro groups. mdpi.com If a good leaving group were present at the C3 or C6 positions of the this compound framework, the nitro group at C5 would strongly activate it toward nucleophilic displacement.

Reactivity of the Carboxyl Group: Derivatization and Decarboxylation Pathways

The carboxylic acid group at the C2 position undergoes typical reactions such as esterification and amidation. These transformations often require activation, for example, by conversion to an acid chloride or by using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). researchgate.net

Decarboxylation, the removal of the carboxyl group as CO₂, is another significant reaction pathway. wikipedia.org The ease of decarboxylation is often influenced by the stability of the carbanionic intermediate formed upon CO₂ loss. For picolinic acids, the presence of electron-withdrawing groups on the pyridine ring can facilitate decarboxylation by stabilizing the resulting anion. wikipedia.org In the case of this compound, the strong electron-withdrawing nitro group at C5 would help stabilize the negative charge that develops on the ring at C2 during the transition state, thus promoting decarboxylation upon heating. Studies on analogous compounds show that thermal or base-catalyzed conditions can effect this transformation.

Table 1: General Conditions for Carboxyl Group Reactions

| Reaction | Reagents/Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Amidation | Amine, Coupling Agent (e.g., DCC) | Amide |

Transformations of the Amino Group: Nitrogen-Centered Reactions and Functionalization

The amino group at the C4 position is a versatile functional handle for further molecular modifications. It can undergo a range of common reactions for aromatic amines.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will form the corresponding N-acyl derivative.

Alkylation: The amino group can be alkylated, although controlling the degree of alkylation can be challenging.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures would convert the amino group into a diazonium salt. This intermediate is highly useful and can be subsequently replaced by a variety of other functional groups (e.g., -H, -OH, -Cl, -Br, -I, -CN) through Sandmeyer or related reactions.

The reactivity of the amino group can be influenced by the electronic nature of the ring. The presence of the electron-withdrawing nitro and carboxyl groups decreases the nucleophilicity of the amino group compared to aniline, potentially requiring more forcing conditions for some reactions.

Chelation and Coordination Chemistry of this compound with Metal Centers

Picolinic acid and its derivatives are well-known chelating agents. ebsco.com The term chelation refers to the formation of a stable, ring-like structure when a ligand binds to a central metal ion at two or more points. ebsco.comlibretexts.org this compound can act as a bidentate ligand, coordinating to a metal center through the pyridine ring nitrogen and one of the carboxylate oxygen atoms. libretexts.orgnih.gov This forms a stable five-membered chelate ring, a common and favorable arrangement in coordination chemistry. ebsco.comnih.gov

The amino and nitro substituents can also influence the coordination properties. They can affect the electronic properties of the ligand and, in some cases, may participate in secondary interactions or even direct coordination, leading to more complex structures like polynuclear or coordination polymers. researchgate.netnih.gov Research on the related 5-nitropicolinic acid has shown its ability to form dinuclear complexes with lanthanide ions, such as Dysprosium (Dy), Gadolinium (Gd), and Terbium (Tb), creating extended hydrogen-bonded networks. nih.govacs.org These metal complexes can exhibit interesting properties, including photoluminescence and potential anticancer activity. nih.govfrontiersin.org

Table 2: Coordination Behavior of Picolinate-type Ligands

| Ligand Moiety | Coordination Atoms | Chelate Ring Size | Typical Metal Ions |

|---|

Photochemical and Reductive/Oxidative Transformations of the Molecular Framework

The molecular framework of this compound possesses functional groups susceptible to photochemical, reductive, and oxidative transformations.

Reduction: The nitro group is highly susceptible to reduction. This is a pivotal transformation, as it converts the strongly electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the molecule's electronic properties. This reduction can be achieved under various conditions, offering a pathway to diaminopicolinic acid derivatives. Common methods include catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or using chemical reductants like tin(II) chloride or iron in acidic media. Selective reduction of the nitro group in the presence of other reducible groups, like the carboxylic acid, is generally feasible.

Oxidation: The amino group can be oxidized to form nitroso or even nitro derivatives, although this is less common and requires specific oxidizing agents. The pyridine ring itself is generally resistant to oxidation, but harsh conditions can lead to ring cleavage.

Photochemistry: Nitroaromatic compounds are known to be photochemically active. Upon UV irradiation, they can undergo various reactions, including reduction or rearrangement. The presence of the conjugated pyridine system and other functional groups in this compound suggests it could participate in photo-induced reactions, potentially leading to the formation of novel heterocyclic systems. nih.gov Photoactive platinum(IV) complexes with nitropyridine ligands have been studied for their phototoxicity against cancer cells, indicating the potential for light-induced activity in related compounds. nih.gov

Strategic Derivatization and Advanced Functionalization of 4 Amino 5 Nitropicolinic Acid

Synthesis of Ester and Amide Derivatives for Structure-Activity Relationship Studies

The carboxylic acid moiety of 4-amino-5-nitropicolinic acid is a prime target for derivatization, readily forming esters and amides. These modifications are crucial for tuning the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are key determinants of biological activity.

The synthesis of amides is typically achieved through the activation of the carboxylic acid. This can be done by converting the acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acyl chloride is then reacted with a primary or secondary amine to form the desired amide bond. Alternatively, peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) can directly facilitate amide bond formation between the carboxylic acid and an amine. nih.govmdpi.combiorxiv.orgbiorxiv.org

Structure-activity relationship (SAR) studies on related scaffolds have demonstrated the critical role of both the carboxylic acid and the nitro group in molecular recognition and biological function. nih.gov For instance, in the development of c-Myc–Max protein-protein interaction inhibitors, the presence of a terminal carboxylic acid was found to be important for activity, as methyl ester derivatives were largely inactive. nih.gov Similarly, the nitro group was often crucial, with its replacement by hydrogen or an amino group diminishing inhibitory effects, unless a suitable bioisostere was introduced. nih.gov

| Derivative Type | Modification | Synthetic Method | Impact on Activity (Example Context) | Reference |

|---|---|---|---|---|

| Amide | Coupling with various amines | Acid chloride formation followed by amination; Peptide coupling reagents (HATU, DCC) | Crucial for creating complex inhibitors; Amine structure significantly alters biological target interaction. | nih.govresearchgate.net |

| Ester | Reaction with alcohols (e.g., methanol) | Fischer esterification (acid catalyst); Reaction with alkyl halides | Often used as a prodrug strategy or to probe the necessity of the free carboxylate. Generally shows reduced activity where the carboxylate is key for binding. | nih.gov |

| Nitro Group | Reduction or replacement | Catalytic hydrogenation; Reduction with SnCl₂ | Nitro group is often essential for activity, potentially through hydrogen bonding or electronic effects. Its removal typically leads to loss of potency. | nih.gov |

Chemical Modifications of the Amino Group for Bioconjugation and Material Science Applications

The primary amino group at the 4-position serves as a versatile handle for covalent modification, enabling the attachment of this compound to biomolecules, surfaces, or polymer backbones. This functionalization is key to its application in bioconjugation and material science.

For bioconjugation, the amino group can readily undergo acylation by reacting with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. ub.edu This common strategy allows the molecule to be linked to proteins, peptides, or other biological macromolecules, potentially to act as a targeted payload or a molecular probe. ub.edu The amino group can also be transformed into other reactive functionalities. For example, diazotization followed by coupling reactions can be employed to attach the scaffold to other aromatic systems.

In material science, the amino group allows the molecule to be incorporated as a monomer into polymers like polyamides or polyimides. This integration can impart specific properties to the resulting material, such as altered thermal stability, conductivity, or the ability to coordinate metal ions, leveraging the other functional groups on the pyridine (B92270) ring.

Selective Reduction and Further Functionalization of the Nitro Group

The nitro group at the 5-position is not merely a modulator of electronic properties but also a synthetic precursor to a second amino group. The selective reduction of this nitro group is a pivotal step that opens up a new dimension of functionalization, leading to the formation of a 4,5-diaminopicolinic acid scaffold. cymitquimica.com

This reduction must be performed selectively to avoid affecting the carboxylic acid or the existing amino group. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or the use of chemical reductants such as tin(II) chloride (SnCl₂) in an acidic medium or ammonium (B1175870) sulfide (B99878). nih.govmdpi.comresearchgate.net The choice of reagent can be critical, especially when other reducible functional groups are present in the molecule.

The resulting ortho-diamine (4,5-diaminopicolinic acid) is a highly valuable intermediate for building more complex heterocyclic systems, as detailed in the following section.

| Reagent/System | Typical Conditions | Selectivity | Reference |

|---|---|---|---|

| SnCl₂·2H₂O | Methanol or Ethanol (B145695), Reflux | Good for selectively reducing nitro groups in the presence of esters and amides. | nih.govresearchgate.net |

| H₂ / Pd-C | Various solvents (e.g., Ethanol, Pyridine), RT to moderate temperature | Highly effective; can sometimes reduce other functionalities if not controlled. | nih.govumsl.edu |

| Ammonium sulfide ((NH₄)₂S) | Aqueous or alcoholic solution | Known for selective reduction of one nitro group in dinitro-aromatic compounds. | mdpi.com |

| Iron (Fe) powder | Acidic medium (e.g., acetic acid, NH₄Cl) | Classic, cost-effective method for nitro group reduction. | biorxiv.org |

Annulation and Expansion of the Pyridine Ring System via this compound Scaffolds

The generation of the 4,5-diaminopicolinic acid scaffold via nitro group reduction provides a direct entry into annulation (ring fusion) reactions. The two adjacent amino groups can react with a variety of dielectrophilic reagents to construct a new five- or six-membered ring fused to the pyridine core. This strategy is a powerful method for expanding the heterocyclic system and accessing privileged medicinal scaffolds like imidazo[4,5-b]pyridines, which are purine (B94841) bioisosteres. uctm.edunih.gov

Cyclocondensation of the 4,5-diamine with reagents such as aldehydes, carboxylic acids, or their derivatives leads to the formation of the fused imidazole (B134444) ring. mdpi.comnih.gov For example, reaction with an aldehyde in the presence of an oxidizing agent like iodine can yield a 2-substituted imidazo[4,5-b]pyridine. mdpi.com Similarly, heating the diamine with ethyl cyanoacetate (B8463686) results in a fused system with an amino-substituted pyrimidine (B1678525) ring. researchgate.net These fused bicyclic structures are of significant interest in drug discovery, with derivatives showing promise as kinase inhibitors and anticancer agents. nih.govnih.gov

| Reagent | Resulting Fused System | Significance/Application | Reference |

|---|---|---|---|

| Aldehydes (R-CHO) | 2-Substituted-Imidazo[4,5-b]pyridine | Core scaffold for kinase inhibitors, antimicrobial and antiviral agents. | mdpi.com |

| Carboxylic Acids (R-COOH) | 2-Substituted-Imidazo[4,5-b]pyridine | Alternative to aldehydes, often requiring high temperatures or activating agents. | nih.gov |

| Ethyl Cyanoacetate | Fused Pyrimidine Ring System | Leads to derivatives with different electronic and steric profiles for biological screening. | researchgate.net |

| Carbon Disulfide (CS₂) | Imidazo[4,5-b]pyridine-2-thione | Precursor for further functionalization at the 2-position. |

Integration of this compound into Polymeric and Supramolecular Architectures

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. uclouvain.benih.gov this compound is an ideal building block, or tecton, for constructing such architectures. Its three distinct functional groups—the carboxylic acid (hydrogen bond donor/acceptor, metal coordination site), the amino group (H-bond donor), and the nitro group (H-bond acceptor)—provide multiple, directional points of interaction.

This multifunctionality allows the molecule to self-assemble into ordered, high-dimensional structures. In the presence of metal ions, particularly lanthanides, related nitropicolinic acids are known to form coordination complexes and polymers. researchgate.netnih.gov The carboxylate and the pyridine nitrogen coordinate to the metal center, while the nitro group can participate in stabilizing the resulting network through further hydrogen bonding. researchgate.net These interactions can link monomeric units into extended one-, two-, or three-dimensional metal-organic frameworks (MOFs). nih.govacs.org

Even in the absence of metals, the strong hydrogen bonding capabilities of the amino and carboxyl groups can drive the formation of well-defined supramolecular assemblies, such as tapes, sheets, or rosettes, which can be further organized into liquid crystals or other ordered materials. ub.eduresearchgate.net The integration of this versatile molecule into such architectures is a promising strategy for the development of novel functional materials with applications in catalysis, gas storage, or sensing. mdpi.comacs.org

Advanced Spectroscopic and Structural Elucidation Methodologies in Research on 4 Amino 5 Nitropicolinic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed structural assignment of 4-Amino-5-nitropicolinic acid would heavily rely on high-resolution NMR spectroscopy.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR techniques are crucial for establishing the connectivity of atoms within a molecule. researchgate.netcolumbia.eduu-tokyo.ac.jp For this compound, a Correlation SpectroscopY (COSY) experiment would be used to identify proton-proton (¹H-¹H) coupling networks, confirming the relationships between adjacent protons on the pyridine (B92270) ring. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would then correlate each proton to its directly attached carbon atom (¹³C), allowing for the unambiguous assignment of the protonated carbons in the molecule. columbia.edu Finally, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal longer-range couplings between protons and carbons (typically over two to three bonds), which is essential for identifying the positions of quaternary carbons, such as the carbon of the carboxylic acid group and the carbons bearing the amino and nitro groups, relative to the ring protons. columbia.edu Despite the critical importance of these techniques, no published experimental data from COSY, HSQC, or HMBC experiments for this compound could be located. While theoretical calculations for related compounds like 4-nitropicolinic acid exist, they are not a substitute for experimental data for the specific compound of interest. academicjournals.org

Variable Temperature NMR Studies

Variable temperature (VT) NMR studies are instrumental in understanding the conformational dynamics of molecules, such as the rotation around single bonds or the potential for intramolecular hydrogen bonding. For this compound, VT-NMR could provide insights into the rotational barrier of the amino and nitro groups and the potential for hydrogen bonding between the carboxylic acid proton and the nitrogen of the pyridine ring or the amino group. Such studies on related picolinic acid derivatives have been conducted, but specific research on the conformational dynamics of this compound is absent from the available literature. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for confirming the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Accurate Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of a molecule, which can be used to confirm its elemental formula. biorxiv.orguni-regensburg.de For this compound (C₆H₅N₃O₄), the theoretical exact mass is 183.0280 Da. nih.gov An experimental HRMS measurement would be expected to confirm this value to within a few parts per million, providing strong evidence for the compound's identity. However, specific HRMS experimental reports for this compound are not available in the surveyed literature.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique for de novo structure elucidation, where a specific ion (the parent ion) is selected, fragmented, and the resulting fragment ions (daughter ions) are analyzed. nih.gov This fragmentation pattern provides a fingerprint of the molecule and allows for the deduction of its structure. For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and nitric oxide (NO) or nitrogen dioxide (NO₂). The analysis of these fragmentation patterns would help to confirm the connectivity of the functional groups. No experimental MS/MS data or fragmentation pathway analysis for this compound has been published.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule and to obtain a unique "molecular fingerprint". americanpharmaceuticalreview.comchemrxiv.org

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the following functional groups:

O-H stretch of the carboxylic acid.

N-H stretches of the amino group.

C=O stretch of the carboxylic acid.

N-O stretches of the nitro group.

C=C and C=N stretches of the pyridine ring.

A comparison of the IR and Raman spectra can provide additional structural information based on the different selection rules for the two techniques. americanpharmaceuticalreview.com While general principles of vibrational spectroscopy are well-documented and studies on related picolinic acids exist, specific, experimentally obtained IR and Raman spectra or tabulated peak assignments for this compound are not available in the public domain. researchgate.net

Electronic Spectroscopy (UV-Vis and Circular Dichroism) for Chromophore Characterization and Stereochemical Assignment

The electronic absorption characteristics of this compound, which arise from the promotion of electrons from lower to higher energy molecular orbitals upon absorption of ultraviolet or visible light, have not been extensively detailed in publicly available scientific literature. The chromophoric system of this molecule is primarily determined by the pyridine ring substituted with an amino group, a nitro group, and a carboxylic acid. The interplay of the electron-donating amino group and the electron-withdrawing nitro and carboxylic acid groups is expected to give rise to characteristic electronic transitions.

Specifically, π → π* transitions, typically occurring at shorter wavelengths with high intensity, and n → π* transitions, which are generally of lower intensity and appear at longer wavelengths, would be anticipated. The exact absorption maxima (λmax) and molar absorptivity (ε) values, which are crucial for the complete characterization of the compound's electronic structure, remain to be reported in peer-reviewed studies.

Furthermore, there is no available information regarding the circular dichroism (CD) spectroscopy of this compound. CD spectroscopy is a vital technique for the stereochemical assignment of chiral molecules. As this compound is not inherently chiral, it would not be expected to exhibit a CD spectrum unless it is placed in a chiral environment, forms a chiral complex, or exists in a non-planar, atropisomeric form that is resolved into its enantiomers. To date, no studies have indicated the resolution of enantiomers or the formation of chiral derivatives for the purpose of CD analysis.

A comprehensive search of scientific databases did not yield specific experimental data for the UV-Vis or Circular Dichroism spectra of this compound. Computational studies on related molecules, such as 4-nitropicolinic acid, have been performed to predict their electronic properties, but experimental validation for the 4-amino-5-nitro substituted derivative is not present in the available literature. academicjournals.org

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination and Intermolecular Interactions

A definitive determination of the solid-state structure of this compound through single-crystal X-ray diffraction has not been reported in the scientific literature. This technique is indispensable for unambiguously establishing the molecular geometry, including bond lengths, bond angles, and torsional angles, as well as for elucidating the packing of molecules in the crystal lattice and the nature of intermolecular interactions such as hydrogen bonding.

While the crystal structures of related compounds, including metal complexes of 5-nitropicolinic acid and 4-nitropicolinic acid N-oxide, have been determined, this information cannot be directly extrapolated to ascertain the precise structural details of this compound. nih.gov The presence of the amino group at the 4-position is expected to significantly influence the electronic distribution within the pyridine ring and, crucially, to alter the intermolecular hydrogen bonding network in the solid state compared to its analogues.

The PubChem database entry for this compound (CID 13040402) provides a computed 3D conformer and other calculated properties, but this is a theoretical model and not the result of experimental crystallographic data. nih.gov A search of crystallographic databases for experimentally determined structures of this specific compound yielded no results.

Due to the absence of published single-crystal X-ray diffraction data, a data table of crystallographic parameters and tables detailing bond lengths and angles or hydrogen bonding interactions for this compound cannot be provided at this time.

Computational Chemistry and Theoretical Investigations of 4 Amino 5 Nitropicolinic Acid

Quantum Chemical Calculations for Electronic Structure, Molecular Geometry, and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Amino-5-nitropicolinic acid. These ab initio and semi-empirical methods are used to solve the Schrödinger equation for the molecule, yielding detailed information about its stability, geometry, and electronic makeup.

The process begins with geometry optimization, where computational algorithms search for the lowest energy conformation of the molecule. This optimized geometry provides theoretical predictions of bond lengths, bond angles, and dihedral angles. For this compound, the structure consists of a pyridine (B92270) ring substituted with a carboxylic acid group at position 2, an amino group at position 4, and a nitro group at position 5. The presence of both an electron-donating group (amino) and electron-withdrawing groups (nitro, carboxylic acid) creates a unique electronic environment that influences the ring's geometry.

Energetic properties, such as the total energy and heat of formation, are also determined from these calculations. These values are crucial for assessing the molecule's thermodynamic stability relative to its isomers or potential reaction products.

Table 1: Predicted Molecular Geometry Parameters for this compound (Note: These are representative values based on calculations of structurally similar nitropicolinic acids. Actual values would be determined via specific calculations, e.g., at the B3LYP/6-311++G(d,p) level of theory.)

| Parameter | Predicted Value | Description |

| Bond Lengths (Å) | ||

| C2-C7 (Carboxyl) | ~1.52 Å | Single bond between pyridine ring and carboxyl carbon. |

| C4-N (Amino) | ~1.37 Å | Bond between pyridine ring and amino nitrogen. |

| C5-N (Nitro) | ~1.48 Å | Bond between pyridine ring and nitro nitrogen. |

| N-O (Nitro) | ~1.22 Å | Average bond length within the nitro group. |

| O-H (Carboxyl) | ~0.97 Å | Bond length of the acidic proton. |

| **Bond Angles (°) ** | ||

| C3-C4-C5 | ~118° | Angle within the pyridine ring. |

| C4-C5-N (Nitro) | ~119° | Angle defining the nitro group position. |

| C(ring)-C(carboxyl)-OH | ~112° | Angle within the carboxylic acid group. |

| Dihedral Angles (°) | ||

| C3-C2-C7-O(H) | ~0° or ~180° | Defines the planarity of the carboxylic acid group relative to the ring. |

Density Functional Theory (DFT) for Spectroscopic Property Prediction and Reaction Path Analysis

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium-sized organic molecules due to its favorable balance of accuracy and computational cost. It is particularly effective for predicting spectroscopic properties and exploring reaction mechanisms.

For this compound, DFT methods like the popular B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)) can accurately predict vibrational frequencies. These theoretical frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculations allow for the assignment of specific vibrational modes, such as the N-H stretches of the amino group, the asymmetric and symmetric stretches of the nitro group, and the characteristic C=O stretch of the carboxylic acid.

DFT is also extensively used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. academicjournals.org By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N), one can obtain theoretical chemical shifts that correlate well with experimental data. researchgate.net In a study on 4-nitropicolinic acid, DFT calculations showed that the nitro group causes a downfield shift in the ¹H NMR spectrum. academicjournals.org For this compound, the electron-donating amino group would be expected to counteract this effect for nearby protons, causing an upfield shift relative to the non-aminated analogue.

Furthermore, DFT is crucial for understanding the molecule's electronic properties through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. For 4-nitropicolinic acid, calculations have shown that both HOMO and LUMO orbitals are stabilized in the presence of solvents compared to the gas phase. academicjournals.org

Table 2: Representative DFT-Calculated Electronic and Spectroscopic Properties (Note: These values are illustrative, based on findings for 4-nitropicolinic acid academicjournals.org and general chemical principles. Specific calculations are required for this compound.)

| Property | Predicted Value/Description | Significance |

| Frontier Orbitals | ||

| HOMO Energy | -6.5 to -7.5 eV | Indicates potential for electron donation; likely localized on the amino group and pyridine ring. |

| LUMO Energy | -2.5 to -3.5 eV | Indicates potential for electron acceptance; likely localized on the nitro group and carboxyl moiety. |

| HOMO-LUMO Gap | ~4.0 eV | A moderate gap suggests reasonable stability but potential for charge-transfer interactions. |

| ¹³C NMR Shifts (ppm) | ||

| C2 (Carboxyl-bearing) | ~150-155 ppm | De-shielded due to attachment to carboxyl and ring nitrogen. |

| C4 (Amino-bearing) | ~145-150 ppm | Shielded by the amino group compared to a non-substituted carbon. |

| C5 (Nitro-bearing) | ~135-140 ppm | De-shielded by the electron-withdrawing nitro group. |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulations model the movements of atoms by solving Newton's equations of motion, offering insights into conformational flexibility and the explicit role of the environment, such as a solvent.

For this compound, an MD simulation would reveal the dynamics of the rotatable bonds, primarily the C-COOH and C-NH₂ bonds. It would allow for the exploration of the conformational landscape, showing the relative populations of different rotamers and the energy barriers between them. A key aspect to investigate would be the stability of the intramolecular hydrogen bond between the carboxylic acid and the pyridine nitrogen in a dynamic environment.

MD simulations are particularly powerful for studying solvent effects. By surrounding the molecule with explicit water molecules (or another solvent), one can observe the formation and breaking of intermolecular hydrogen bonds. This is critical for understanding how the solvent mediates interactions and influences the molecule's preferred conformation. For instance, water molecules would compete for hydrogen bonding with the amino, nitro, and carboxylic acid groups, potentially disrupting the intramolecular H-bond. The simulation can provide data on the radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom on the solute, offering a detailed picture of the solvation shell.

Table 3: Typical Setup for an MD Simulation of this compound in Water

| Parameter | Example Specification | Purpose |

| Force Field | AMBER, GROMOS, or CHARMM | Defines the potential energy function governing atomic interactions. |

| Solvent Model | TIP3P or SPC/E | A model for explicit water molecules. |

| System Size | ~5000-10000 atoms | The solute molecule placed in a cubic box of solvent. |

| Simulation Time | 100-500 nanoseconds (ns) | Length of the simulation to ensure adequate sampling of conformational space. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure, and Temperature, mimicking laboratory conditions. |

| Temperature | 298 K (25 °C) | Standard ambient temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of Derivatives

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools used to correlate a molecule's chemical structure with its biological activity or a physical property. nih.gov These models are essential in rational drug design and materials science for predicting the properties of unsynthesized compounds.

A QSAR/QSPR study on derivatives of this compound would begin by creating a library of related compounds. This could involve modifying the substituents on the pyridine ring, esterifying the carboxylic acid, or acylating the amino group. For each derivative, a set of numerical values known as "molecular descriptors" is calculated. These can range from simple properties like molecular weight and logP to more complex quantum chemical descriptors like HOMO/LUMO energies, dipole moment, and atomic charges.

Once the dataset of molecules and their corresponding activities/properties (which must be determined experimentally for a training set) is assembled, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines) are used to build a mathematical model. mdpi.com The goal is to create an equation that can accurately predict the activity or property of new, untested derivatives based solely on their calculated descriptors. A robust QSAR/QSPR model must be validated to ensure its predictive power. researchgate.net

For example, a QSAR model could be developed to predict the herbicidal activity of this compound derivatives. The model might reveal that activity is positively correlated with the electrostatic potential over the nitro group and negatively correlated with the molecular volume, guiding the design of more potent analogues.

Table 4: Illustrative Data for a Hypothetical QSAR Study of this compound Derivatives

| Derivative (R-group) | Molecular Weight ( g/mol ) | XLogP3 | HOMO Energy (eV) | Predicted Activity (IC₅₀, μM) |

| H (Parent Molecule) | 183.12 | 0.4 | -7.1 | (Training Data) |

| CH₃ (at amino N) | 197.15 | 0.8 | -6.9 | (Training Data) |

| Cl (at C6) | 217.57 | 1.1 | -7.3 | (Training Data) |

| OCH₃ (at C6) | 213.15 | 0.5 | -7.0 | (Prediction Target) |

| F (at C6) | 201.12 | 0.6 | -7.4 | (Prediction Target) |

In Silico Prediction of Reactivity and Mechanistic Pathways

Computational methods provide deep insights into the chemical reactivity of this compound and can be used to explore potential mechanistic pathways for its synthesis or degradation.

Reactivity prediction often begins with an analysis of the molecule's electronic structure, derived from DFT calculations. The distribution of electron density, visualized through an electrostatic potential (ESP) map, highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the oxygen atoms of the nitro and carboxyl groups, along with the amino nitrogen, would be electron-rich sites susceptible to electrophilic attack. Conversely, the pyridine ring carbons, influenced by the electron-withdrawing groups, would be potential sites for nucleophilic attack.

For mechanistic investigations, computational chemistry can be used to map out the entire potential energy surface of a reaction. This involves locating the structures of reactants, products, and, crucially, the transition states that connect them. By calculating the activation energy (the energy difference between the reactant and the transition state), chemists can predict the feasibility and rate of a proposed reaction step. This approach could be used, for example, to model the decarboxylation of this compound or to investigate its synthesis via the nitration of 4-aminopicolinic acid, determining which mechanistic pathway is energetically most favorable.

Biological Activity Research and Mechanistic Investigations of 4 Amino 5 Nitropicolinic Acid and Its Derivatives

In Vitro Biological Screening Methodologies and Assays

The initial assessment of the biological activity of 4-amino-5-nitropicolinic acid and its derivatives typically involves a variety of in vitro screening methodologies. These assays are designed to evaluate the compound's effects on specific biological processes in a controlled laboratory setting.

Commonly used techniques include:

Cell Viability and Cytotoxicity Assays: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay are frequently employed to determine the effect of the compounds on cell proliferation and to measure their cytotoxic potential against various cell lines, including cancer cells and normal cell lines. nih.govnih.gov For example, the cytotoxicity of lanthanide complexes with 5-nitropicolinic acid has been evaluated against prostatic cancer cell lines (PC-3) and human immunological HL-60 cells. nih.govnih.gov

Antimicrobial Assays: The antimicrobial properties of these compounds are investigated by testing their ability to inhibit the growth of various bacteria and fungi. mdpi.com

Enzyme Inhibition Assays: These assays are used to screen for the ability of the compounds to inhibit specific enzymes that are implicated in disease processes. For instance, derivatives of nitropyridines have been evaluated for their potential to inhibit enzymes like urease and chymotrypsin. mdpi.com

Aggregation Inhibition Assays: For neurodegenerative disease research, assays like the Thioflavin T (ThT) aggregation assay are used to screen for compounds that can inhibit the aggregation of proteins such as α-synuclein. nih.gov

These screening methods provide crucial preliminary data on the biological potential of this compound and its derivatives, guiding further, more detailed investigations.

Molecular Target Identification and Validation Strategies

A critical step in understanding the mechanism of action of a bioactive compound is the identification and validation of its molecular target(s). For this compound and its derivatives, this process involves a combination of computational and experimental approaches.

Key strategies include:

Molecular Docking: Computational methods like molecular docking are used to predict the binding of the compounds to the three-dimensional structures of potential protein targets. nih.gov This helps in identifying potential binding sites and understanding the nature of the interaction.

Chemical Proteomics: Advanced techniques like chemical proteomics can be used to identify the protein targets of small molecules directly in complex biological systems like cell lysates. biorxiv.org This approach can reveal both primary targets and potential off-target interactions.

Genetic and Molecular Biology Techniques: Once a potential target is identified, its role in the observed biological effect is validated using techniques such as gene silencing (e.g., siRNA or shRNA) or gene knockout to see if the absence of the target protein abrogates the compound's activity.

The identification of specific molecular targets is essential for the rational design of more potent and selective derivatives of this compound.

Enzymatic Inhibition/Activation Kinetics and Mechanistic Studies

Once a compound is found to interact with a specific enzyme, detailed kinetic studies are performed to characterize the nature of this interaction. These studies provide insights into the mechanism of inhibition or activation.

Methodologies employed in these studies include:

Determination of IC₅₀/EC₅₀ values: The half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) is determined to quantify the potency of the compound. For example, IC₅₀ values have been determined for nitropyridine derivatives against enzymes like urease and for their protoporphyrinogen (B1215707) oxidase inhibitory activity. mdpi.com

Michaelis-Menten Kinetics: By measuring the initial reaction rates at different substrate and inhibitor concentrations, researchers can determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and calculate key kinetic parameters such as the Michaelis constant (Km) and the inhibitor constant (Ki).

Mechanism-based Inhibition Studies: These studies investigate whether the compound acts as a mechanism-based inhibitor, where the enzyme metabolizes the compound into a reactive species that then irreversibly inactivates the enzyme.

These kinetic and mechanistic studies are crucial for understanding how this compound derivatives modulate the activity of their target enzymes.

Receptor Binding Assays and Ligand-Macromolecule Interaction Analysis

To investigate the interaction of this compound and its derivatives with receptor proteins and other macromolecules, various biophysical techniques are employed.

These techniques include:

Radioligand Binding Assays: This classic method uses a radiolabeled form of a known ligand to compete with the test compound for binding to the receptor, allowing for the determination of the compound's binding affinity (Ki).

Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time monitoring of the binding and dissociation of a compound to a target macromolecule immobilized on a sensor surface. This provides information on the kinetics (kon and koff) and affinity (KD) of the interaction.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping, can be used to identify the binding epitope of a ligand on its target protein and to characterize the binding interface.

These methods provide detailed quantitative information about the binding of this compound derivatives to their molecular targets.

Cellular Permeability and Intracellular Disposition Methodologies

For a compound to be effective against an intracellular target, it must be able to cross the cell membrane and reach its site of action. Therefore, assessing cellular permeability and intracellular disposition is a critical aspect of preclinical research.

Methodologies to study these properties include:

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that provides a measure of a compound's passive diffusion across an artificial lipid membrane. nih.govacs.org

Cell-Based Permeability Assays: Assays using cell monolayers, such as Caco-2 cells, are used to assess both passive and active transport mechanisms across a cellular barrier.

Quantification of Intracellular Concentration: Techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) are used to quantify the amount of the compound that has accumulated inside the cells over time. nih.govacs.orgpnas.org This allows for the determination of the intracellular bioavailability of the compound. pnas.org

Subcellular Fractionation: This technique involves separating different cellular organelles (e.g., nucleus, mitochondria, cytosol) to determine the subcellular localization of the compound. nih.gov

Understanding the cellular permeability and disposition of this compound derivatives is essential for correlating their in vitro activity with their effects in a cellular context.

Impact on Cellular Signaling Pathways and Gene Expression Profiles (Omics Technologies)

To gain a broader understanding of the biological effects of this compound and its derivatives, researchers utilize "omics" technologies to analyze their impact on global cellular processes.

These technologies include:

Genomics and Transcriptomics (Microarrays and RNA-Seq): These methods are used to analyze the changes in the expression levels of thousands of genes in response to treatment with the compound. This can reveal which cellular signaling pathways are being modulated.

Proteomics: Techniques like two-dimensional gel electrophoresis (2D-GE) and mass spectrometry-based proteomics are used to identify and quantify changes in the protein expression profile of cells after treatment. This can provide insights into the downstream effects of the compound on cellular function.

Metabolomics: This approach involves the comprehensive analysis of the small-molecule metabolites within a biological system. It can reveal how the compound alters cellular metabolism.

Omics technologies provide a systems-level view of the cellular response to this compound and its derivatives, helping to uncover novel mechanisms of action and potential biomarkers of activity.

Preclinical In Vivo Efficacy and Pharmacodynamic Research Models (methodological focus)

Before a compound can be considered for clinical development, its efficacy and pharmacodynamics must be evaluated in preclinical animal models of disease. The focus of this research is on the methodologies used to conduct these studies.

Key methodological aspects include:

Selection of Animal Models: The choice of an appropriate animal model is crucial. This could include, for example, xenograft models in mice for cancer research, where human tumor cells are implanted into immunocompromised mice, or murine models for infectious diseases. nih.govd-nb.inforesearchgate.net

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: PK/PD studies are designed to establish a relationship between the concentration of the drug in the body (pharmacokinetics) and its pharmacological effect (pharmacodynamics). nih.govdzif.debohrium.com This involves collecting data on drug exposure and biomarker responses over time to build mathematical models that can help in predicting optimal dosing regimens. nih.govbohrium.com

Biomarker Analysis: The identification and validation of relevant pharmacodynamic biomarkers are essential for assessing the biological activity of the compound in vivo. veedalifesciences.com These biomarkers can be molecular (e.g., phosphorylation of a target protein) or physiological (e.g., reduction in tumor size).

Toxicity Studies: Preliminary toxicity studies are conducted in animals to assess the safety profile of the compound and to determine the maximum tolerated dose. nih.gov

These preclinical in vivo studies, with their strong methodological focus, are a critical step in the translation of promising in vitro findings towards potential therapeutic applications for this compound and its derivatives.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies

The exploration of the structure-activity relationship (SAR) and structure-mechanism relationship (SMR) for this compound and its derivatives is crucial for understanding how specific structural modifications influence their biological activity and mechanism of action. Research on analogous nitropicolinic acid compounds has provided significant insights into the key chemical features governing their bioactivity, particularly as inhibitors of protein-protein interactions and as anticancer agents.

Key structural elements that have been systematically investigated include the nitro group, the carboxylic acid moiety, and various substituents on the pyridine (B92270) or associated ring systems. These studies help to build a comprehensive model of the pharmacophore, guiding the design of more potent and selective derivatives.

Influence of Core Functional Groups

Systematic studies on related scaffolds have highlighted the critical contributions of both the nitro group and the carboxylic acid to biological efficacy. In a series of compounds designed as direct inhibitors of the c-Myc–Max protein-protein interaction, the presence of a carboxylic acid at the C-terminus was found to be important for activity. nih.gov For instance, derivatives with a methyl ester instead of a carboxylic acid were largely inactive, underscoring the necessity of the acidic group for target engagement. nih.gov

The nitro group has also been identified as a key contributor to the biological effects of this class of compounds. Its replacement with a hydrogen atom or an amino group in certain inhibitor series led to a decrease in activity, suggesting its importance at the N-terminus of the molecule. nih.gov However, in some cases, the nitro group can be replaced by a suitable bioisostere without loss of activity. nih.gov For example, the compound 21 (see table below), where the nitro group was ultimately replaced with an ethyl aminooxalate, was found to be a potent inhibitor of the c-Myc–Max(S)/DNA ternary complex, with an IC₅₀ value of 5.6 µM. nih.gov This indicates that while the electron-withdrawing and hydrogen-bonding properties of the nitro group are significant, other functionalities can replicate these interactions.

Further research into nitropyridine derivatives confirms that the nitro group often enhances biological activity. nih.gov Studies on 6-substituted picolinic acid derivatives as α-glucosidase inhibitors showed that an electron-withdrawing nitro group at the 6-position increased inhibitory activity more effectively than electron-donating groups like a methyl group. seruvenyayinevi.com The biological mechanism is sometimes attributed to the bioreduction of the nitro group into reactive intermediates that can interact with cellular targets.

Impact of Scaffold and Substituent Modifications

Modifications to the core scaffold and the nature of various substituents have provided further SAR insights. In the context of c-Myc–Max inhibitors, replacing the benzene (B151609) rings of the scaffold with more hydrophilic pyridine rings appeared to be well-tolerated, suggesting flexibility in the core structure. nih.gov

The table below summarizes the inhibitory activity of several derivatives against the c-Myc–Max(S)/DNA ternary complex, illustrating the SAR principles discussed.

| Compound | Modifications | Target | Activity (IC₅₀) | Source |

|---|---|---|---|---|

| 4aa | Isobutoxy groups on both rings, terminal carboxylic acid, nitro group present. | c-Myc–Max(S)/DNA complex | < 50 µM | nih.gov |

| 4da | Benzyl and isobutoxy groups, terminal carboxylic acid, nitro group present. | c-Myc–Max(S)/DNA complex | < 50 µM | nih.gov |

| 15 | Scaffold contains pyridine ring; 3-Isobutoxy-4-(6-isobutoxy-5-nitropicolinamido)benzoic acid. | c-Myc–Max(S)/DNA complex | < 50 µM | nih.gov |

| 16 | Scaffold contains pyridine ring; 6-Isobutoxy-5-(6-isobutoxy-5-nitropicolinamido)picolinic acid. | c-Myc–Max(S)/DNA complex | < 50 µM | nih.gov |

| 17 | Nitro group replaced with hydrogen. | c-Myc–Max(S)/DNA complex | Less active than 4aa | nih.gov |

| 19 | Nitro group reduced to an amino group. | c-Myc–Max(S)/DNA complex | Inactive | nih.gov |

| 21 | Nitro group ultimately replaced by an ethyl aminooxalate group. | c-Myc–Max(S)/DNA complex | 5.6 µM | nih.gov |

| 14aa | Carboxylic acid replaced with a methyl ester. | c-Myc–Max(S)/DNA complex | Largely inactive | nih.gov |

Anticancer Activity of Nitropicolinic Acid Derivatives

Studies on metal complexes of 5-nitropicolinic acid (5-npic) have also shed light on its anticancer properties. The free 5-npic ligand itself demonstrated a significant toxic effect against the PC-3 prostatic cancer cell line. nih.gov Further investigations against various cancer cell lines revealed the cytotoxic potential of 5-npic and its complexes.

The table below presents the IC₅₀ values for 5-nitropicolinic acid against several cancer cell lines, reinforcing the idea that the nitropicolinic acid scaffold is a promising basis for developing anticancer agents.

| Compound | Cell Line | Cancer Type | Activity (IC₅₀ in µg·mL⁻¹) | Source |

|---|---|---|---|---|

| 5-Nitropicolinic acid | PC-3 | Prostate Cancer | ~40-50% inhibition at test concentration | nih.gov |

| 5-Nitropicolinic acid | B16-F10 | Melanoma | > 100 | researchgate.net |

| 5-Nitropicolinic acid | HT29 | Colon Cancer | > 100 | researchgate.net |

| 5-Nitropicolinic acid | HepG2 | Liver Cancer | > 100 | researchgate.net |

Advanced Analytical Methodologies for the Detection and Quantification of 4 Amino 5 Nitropicolinic Acid

Chromatographic Separation Techniques for Purity Assessment and Complex Mixture Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For a multi-functional molecule like 4-Amino-5-nitropicolinic acid, several chromatographic techniques are applicable, each offering distinct advantages in terms of resolution, speed, and compatibility with different sample matrices.

High-Performance Liquid Chromatography (HPLC) is arguably the most suitable and widely used technique for the analysis of non-volatile, polar compounds such as this compound. The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a liquid mobile phase.

For this compound, a reversed-phase (RP) HPLC method would be a primary approach. In this mode, a nonpolar stationary phase, typically octadecylsilane (B103800) (C18), is used with a polar mobile phase. The retention of the compound can be finely tuned by adjusting the mobile phase composition, usually a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. helixchrom.comnih.gov The pH of the aqueous buffer is a critical parameter, as it influences the ionization state of both the carboxylic acid and the amino group, thereby affecting retention and peak shape. An acidic mobile phase (e.g., using formic acid or phosphoric acid) would ensure the carboxylic acid is protonated, potentially increasing retention on a C18 column. sielc.comsielc.com

Detection can be readily achieved using a UV-Vis detector. The pyridine (B92270) ring, conjugated with a nitro group and an amino group, is expected to exhibit strong absorbance in the UV region, likely between 250-350 nm, providing high sensitivity. nih.gov A photodiode array (PDA) detector would be particularly advantageous, as it can capture the entire UV spectrum of the peak, aiding in peak identification and purity assessment.

For enhanced separation of isomers or in complex matrices, mixed-mode chromatography, which utilizes columns with both reversed-phase and ion-exchange characteristics, could offer superior selectivity. helixchrom.comsielc.com

Table 1: Illustrative HPLC-UV Method Parameters for this compound Analysis

| Parameter | Suggested Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 280 nm |

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. weber.hu However, this compound is a non-volatile, polar molecule due to its carboxylic acid and amino functional groups, making it unsuitable for direct GC analysis.